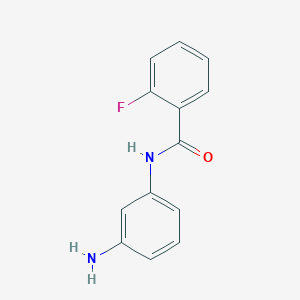

N-(3-Aminophenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Aminophenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-fluorobenzamide typically involves the reaction of 3-aminophenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Aminophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-Aminophenyl)-2-fluorobenzamide is being investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by modulating enzyme activity related to cell growth and proliferation.

- Anti-inflammatory Drugs : Its ability to interact with inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional groups, which can undergo various chemical reactions:

- Oxidation : The amine group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The carbonyl group can be reduced to amines, expanding the range of derivatives that can be synthesized.

- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles, allowing for the creation of diverse compounds with tailored properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme interactions revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to bind selectively to enzyme active sites, highlighting its relevance in drug design .

Comparison with Related Compounds

The unique positioning of the amine group in this compound differentiates it from similar compounds such as N-(2-Aminophenyl)-2-fluorobenzamide and N-(4-Aminophenyl)-2-fluorobenzamide. This positional difference influences both reactivity and biological activity, making this compound particularly interesting for targeted applications in medicinal chemistry.

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory |

| N-(2-Aminophenyl)-2-fluorobenzamide | Structure | Limited due to structural differences |

| N-(4-Aminophenyl)-2-fluorobenzamide | Structure | Variations in binding affinity |

Wirkmechanismus

The mechanism of action of N-(3-Aminophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the fluorobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

- N-(2-Aminophenyl)-2-fluorobenzamide

- N-(4-Aminophenyl)-2-fluorobenzamide

- N-(3-Aminophenyl)-4-fluorobenzamide

Comparison: N-(3-Aminophenyl)-2-fluorobenzamide is unique due to the position of the amine group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Biologische Aktivität

N-(3-Aminophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound contains an amino group and a fluorine atom attached to a benzamide moiety. Its molecular formula is C13H12FN with a molecular weight of approximately 227.25 g/mol. The presence of fluorine enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

The primary target of this compound is the Folate Receptor Alpha (FolRα) . The compound acts as a tubulin-targeting cytotoxic agent, similar to 3-aminophenyl hemiasterlin (SC209) . This interaction leads to immunogenic cell death (ICD), promoting T-cell recruitment into the tumor microenvironment and enhancing sensitivity to immunomodulatory agents.

Biochemical Pathways

This compound influences the tubulin polymerization pathway , which is essential for maintaining cell structure and function. The compound has been incorporated into antibody-drug conjugates (ADCs), demonstrating significant tumor growth inhibition in preclinical models .

Antitumor Activity

Research has indicated that this compound exhibits considerable antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:

In vivo studies using xenograft models further demonstrated that the compound could inhibit tumor growth by approximately 48.89% compared to control treatments .

| Cell Line | IC50 (μM) | Tumor Growth Inhibition (%) |

|---|---|---|

| HepG2 | 1.30 | 48.89 |

| MCF7 | 29.3 | - |

Mechanistic Insights

The compound's mechanism involves promoting apoptosis and inducing G2/M phase arrest in cancer cells, contributing to its overall antitumor efficacy . Additionally, it has been shown to enhance the anticancer activity of other agents like taxol and camptothecin at lower concentrations .

Case Studies

- Study on Folate Receptor Targeting : A study highlighted the effectiveness of this compound in targeting FolRα, leading to enhanced therapeutic outcomes in models resistant to conventional therapies.

- Combination Therapy : In combination therapy studies, this compound significantly improved the efficacy of existing chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anticancer agent. Its inclusion in ADCs has been noted to improve its therapeutic index while reducing systemic toxicity .

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDYIZMANGFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.